molecular formula C18H19N3O2 B10880928 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione

2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B10880928
M. Wt: 309.4 g/mol
InChI Key: STIIELHRTFPOQH-UHFFFAOYSA-N
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Description

2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE is a complex organic compound featuring an imidazole ring, a cyclohexanedione core, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. One common approach is the condensation of 2-(1H-imidazol-4-yl)ethylamine with a suitable cyclohexanedione derivative under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is explored for its use in developing new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The compound may also interact with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-IMIDAZOL-4-YL)ETHYLAMINE: A simpler compound with similar imidazole functionality.

    5-PHENYL-1,3-CYCLOHEXANEDIONE: Shares the cyclohexanedione core but lacks the imidazole and amino groups.

    IMIDAZOLE: The basic imidazole ring structure, which is a common motif in many biologically active compounds.

Uniqueness

2-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE is unique due to its combination of an imidazole ring, a cyclohexanedione core, and a phenyl group. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

3-hydroxy-2-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H19N3O2/c22-17-8-14(13-4-2-1-3-5-13)9-18(23)16(17)11-19-7-6-15-10-20-12-21-15/h1-5,10-12,14,22H,6-9H2,(H,20,21)

InChI Key

STIIELHRTFPOQH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NCCC2=CN=CN2)C3=CC=CC=C3

Origin of Product

United States

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